molecular formula C13H13N3O3S B6247107 ethyl 2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 1927006-01-6

ethyl 2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate

Cat. No. B6247107
CAS RN: 1927006-01-6
M. Wt: 291.3
InChI Key:
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Description

“Ethyl 2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate” is a chemical compound with the CAS Number: 1927006-01-6 . It has a molecular weight of 291.33 . The IUPAC name for this compound is ethyl 2- ( (3-carbamoylphenyl)amino)thiazole-4-carboxylate .


Synthesis Analysis

While specific synthesis information for “this compound” was not found, it is known that 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O3S/c1-2-19-12(18)10-7-20-13(16-10)15-9-5-3-4-8(6-9)11(14)17/h3-7H,2H2,1H3,(H2,14,17)(H,15,16) . This code provides a detailed description of the molecule’s structure.

Future Directions

While specific future directions for “ethyl 2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate” were not found, it is known that halogenated TKIs are being developed for their enhanced potency, selectivity, and pharmacological properties . This suggests that there may be potential for further development and research into similar compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate involves the reaction of ethyl 2-amino-4-carboxylate thiazole with 3-carbamoylbenzene sulfonyl chloride in the presence of a base to form the intermediate ethyl 2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate. The intermediate is then treated with ethyl chloroformate in the presence of a base to yield the final product.", "Starting Materials": [ "Ethyl 2-amino-4-carboxylate thiazole", "3-carbamoylbenzene sulfonyl chloride", "Base", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Ethyl 2-amino-4-carboxylate thiazole is reacted with 3-carbamoylbenzene sulfonyl chloride in the presence of a base to form the intermediate ethyl 2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate.", "Step 2: The intermediate is then treated with ethyl chloroformate in the presence of a base to yield the final product, ethyl 2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate." ] }

CAS RN

1927006-01-6

Molecular Formula

C13H13N3O3S

Molecular Weight

291.3

Purity

95

Origin of Product

United States

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